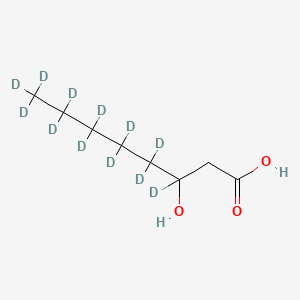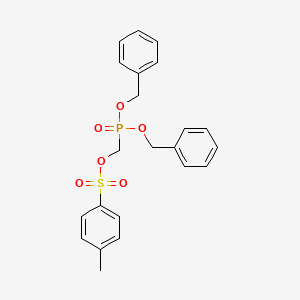![molecular formula C22H30F4O B13442668 [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene CAS No. 137810-19-6](/img/structure/B13442668.png)
[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique structural features This compound contains a fluorine atom, a propyl group attached to a bicyclohexyl ring, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene typically involves multiple steps, including the formation of the bicyclohexyl ring, the introduction of the propyl group, and the attachment of the fluorine and trifluoromethoxy groups. Common synthetic routes may include:
Formation of Bicyclohexyl Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclohexyl ring.
Introduction of Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides and suitable catalysts.
Attachment of Fluorine and Trifluoromethoxy Groups: These groups can be introduced through nucleophilic substitution reactions using fluorinating agents and trifluoromethoxy precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine and trifluoromethoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans,trans-4-Propyl-4’-(4-propoxy-2,3-difluorophenyl)bicyclohexyl
- (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane)
Uniqueness
Compared to similar compounds, [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties and potential applications. These structural features may enhance its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
137810-19-6 |
|---|---|
Formule moléculaire |
C22H30F4O |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C22H30F4O/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-21(20(23)14-19)27-22(24,25)26/h12-18H,2-11H2,1H3 |
Clé InChI |
KDUUQRLPPVKDSR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


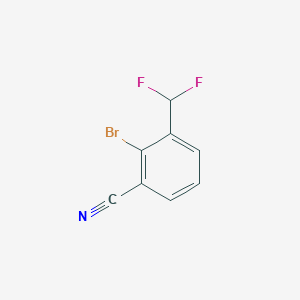
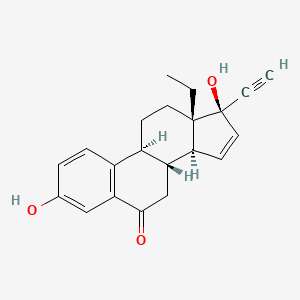
![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
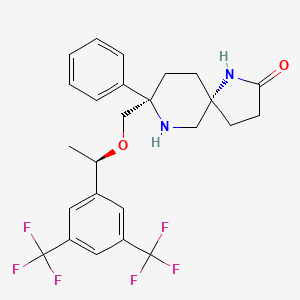
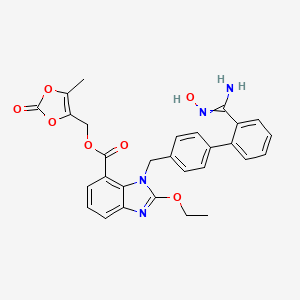
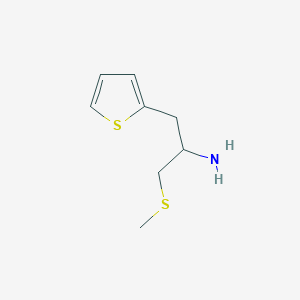

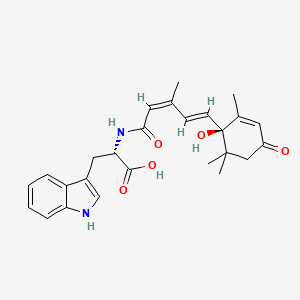
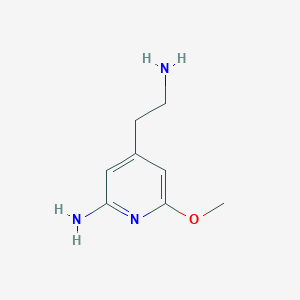
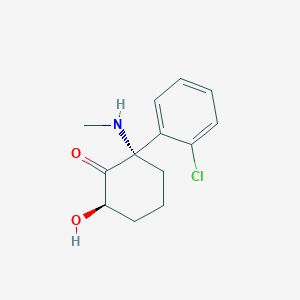
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)

